molecular formula C17H19N3O2 B267572 N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Numéro de catalogue B267572
Poids moléculaire: 297.35 g/mol
Clé InChI: ZTSBHJMHIVMFOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide, also known as ANCCA, is a small molecule inhibitor that targets the transcriptional co-activator ANCCA. ANCCA is an important regulator of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. ANCCA has been shown to be overexpressed in several types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide is a transcriptional co-activator that interacts with various transcription factors, including estrogen receptor alpha (ERα) and androgen receptor (AR). N-{3-[(anilinocarbonyl)amino]phenyl}butanamide promotes the transcription of genes involved in cell proliferation and survival, including cyclin D1 and Bcl-2. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased expression of these genes, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition has been shown to have several biochemical and physiological effects on cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition also leads to decreased expression of genes involved in drug resistance, making it an attractive target for combination therapy with other anticancer drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include its specificity for cancer cells and its involvement in drug resistance. The limitations of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include the potential for off-target effects and the need for further optimization of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors.

Orientations Futures

For N-{3-[(anilinocarbonyl)amino]phenyl}butanamide research include the development of more potent and selective N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors, the identification of biomarkers for N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition, and the investigation of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition in combination with other anticancer drugs. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition may also have potential applications in other diseases, including cardiovascular disease and diabetes.

Méthodes De Synthèse

The synthesis of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide involves several steps, including the reaction of 3-nitrobenzoyl chloride with aniline to form 3-nitrobenzanilide, which is then reduced to 3-aminobenzanilide. The 3-aminobenzanilide is then reacted with butanoyl chloride to form N-{3-[(anilinocarbonyl)amino]phenyl}butanamide. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has also been shown to be involved in the development of drug resistance in cancer cells, making it an attractive target for combination therapy with other anticancer drugs.

Propriétés

Nom du produit

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Formule moléculaire

C17H19N3O2

Poids moléculaire

297.35 g/mol

Nom IUPAC

N-[3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H19N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,18,21)(H2,19,20,22)

Clé InChI

ZTSBHJMHIVMFOF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

SMILES canonique

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.